4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-4-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-13(17)11-1-3-12(4-2-11)20(18,19)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPNDQYDXOBBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360699 | |
| Record name | 4-{[(Pyridin-4-yl)methyl]sulfamoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436091-71-3 | |
| Record name | 4-{[(Pyridin-4-yl)methyl]sulfamoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Pyridin 4 Ylmethyl Sulfamoyl Benzoic Acid and Analogues
Retrosynthetic Analysis of the 4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are at the sulfonamide and the carbon-nitrogen bond of the pyridine (B92270) moiety.
A logical retrosynthetic pathway would involve two main bond cleavages:
C-N Bond Cleavage of the Sulfonamide: This disconnection leads to two key precursors: 4-(chlorosulfonyl)benzoic acid and 4-(aminomethyl)pyridine. This is a common and reliable method for forming sulfonamides.
S-N Bond Cleavage of the Sulfonamide: This alternative disconnection would yield 4-sulfamoylbenzoic acid and a 4-(halomethyl)pyridine. This route is also feasible, involving the alkylation of the sulfonamide nitrogen.
A third, less common disconnection could involve the formation of the benzoic acid moiety at a later stage, starting from a precursor like 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide and subsequently oxidizing the methyl group to a carboxylic acid.
Established Synthetic Routes for Sulfamoylbenzoic Acid Derivatives
The synthesis of sulfamoylbenzoic acid derivatives is well-documented in the chemical literature, providing a solid foundation for the synthesis of the target compound. These routes typically involve sulfonylation reactions, strategies for incorporating the pyridine moiety, and methods for functionalizing the benzoic acid.
The formation of the sulfonamide bond is a critical step in the synthesis of this compound. A prevalent method involves the reaction of a sulfonyl chloride with an amine. In this context, 4-(chlorosulfonyl)benzoic acid would be reacted with 4-(aminomethyl)pyridine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Recent advancements in sulfonamide synthesis have focused on developing more environmentally friendly and efficient methods. rsc.orgtandfonline.com For instance, mechanochemical approaches that are solvent-free have been demonstrated for the synthesis of sulfonamides, offering a greener alternative to traditional solution-phase reactions. rsc.org Another innovative approach utilizes electrochemistry to synthesize aromatic sulfonamides under mild conditions, avoiding the harsh reagents often used in classical methods. chemistryworld.com
| Reaction Type | Reactants | Key Features | References |
| Classical Sulfonylation | 4-(chlorosulfonyl)benzoic acid, 4-(aminomethyl)pyridine | Widely used, reliable | nih.govresearchgate.net |
| Mechanochemical Synthesis | Disulfides, amines, solid sodium hypochlorite | Solvent-free, environmentally friendly | rsc.org |
| Electrochemical Synthesis | Aromatic compounds, sulfur dioxide, amines | Mild conditions, avoids harsh reagents | chemistryworld.com |
The incorporation of the pyridine ring is another key aspect of the synthesis. While the retrosynthetic analysis suggests using pre-functionalized pyridine derivatives like 4-(aminomethyl)pyridine, other strategies can also be employed. These often involve cross-coupling reactions to form a carbon-carbon or carbon-nitrogen bond between the pyridine ring and the rest of the molecule.
For instance, Suzuki-Miyaura cross-coupling reactions can be used to connect a pyridine boronic acid derivative with an aryl halide. While not directly applicable to the primary retrosynthetic route, this strategy could be valuable for synthesizing analogues with different substitution patterns. The development of catalyst-mediated synthesis has been crucial for enhancing the efficiency and scope of these coupling reactions. nih.gov
The benzoic acid moiety can be introduced at various stages of the synthesis. One common approach is to start with a pre-existing benzoic acid derivative, such as 4-sulfamoylbenzoic acid, and then introduce the pyridine-containing side chain. sigmaaldrich.comcymitquimica.comtcichemicals.comscbt.com Alternatively, a methyl group on the benzene (B151609) ring can be oxidized to a carboxylic acid in a later step. This oxidation can be achieved using strong oxidizing agents like potassium permanganate (B83412) or through catalytic methods. researchgate.net
The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives often begins with methyl 4-(chlorosulfonyl)benzoate, where the methyl ester serves as a protecting group for the carboxylic acid. researchgate.net After the formation of the sulfonamide, the ester is hydrolyzed to yield the final benzoic acid. researchgate.net
Exploration of Novel Synthetic Pathways and Process Optimization
The quest for more efficient and sustainable synthetic methods is a continuous effort in organic chemistry. For the synthesis of this compound and its analogues, researchers are exploring novel pathways and optimizing existing processes.
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. tandfonline.com This includes the use of greener solvents, catalysts, and reaction conditions. For sulfonamide synthesis, water has been explored as an environmentally benign solvent. rsc.org A facile synthesis of sulfonamides in water under dynamic pH control has been described, which avoids the use of organic bases and simplifies product isolation. rsc.org
Furthermore, the development of reusable catalysts, such as nano-Ru/Fe3O4, for the direct coupling of sulfonamides and alcohols represents a significant step towards a more sustainable synthesis. acs.org This domino dehydrogenation-condensation-hydrogenation sequence produces water as the only byproduct, highlighting its green credentials. acs.org
| Green Chemistry Approach | Description | Advantages | References |
| Synthesis in Water | Using water as a solvent for sulfonamide synthesis. | Environmentally benign, simplified workup. | rsc.org |
| Reusable Catalysts | Employing catalysts like nano-Ru/Fe3O4 for C-N bond formation. | High selectivity, water as the only byproduct, catalyst can be recycled. | acs.org |
| Mechanochemistry | Solvent-free synthesis of sulfonamides using a ball mill. | Cost-effective, environmentally friendly, sustainable. | rsc.org |
Catalyst-Mediated Reactions for Enhanced Selectivity
Catalyst-mediated reactions have become indispensable for the synthesis of aryl sulfonamides, offering milder conditions, broader functional group tolerance, and enhanced control over regioselectivity and chemoselectivity compared to traditional methods. acs.org Various transition metals, particularly palladium and copper, have been extensively utilized to facilitate the crucial S-N bond formation. thieme-connect.com
Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed C-N cross-coupling reactions represent a powerful strategy for synthesizing N-(hetero)aryl sulfonamides. thieme-connect.com A significant challenge in this area has been the lower nucleophilicity of sulfonamides compared to alkylamines. thieme-connect.com To address this, specialized catalyst systems have been developed. For instance, the Pd/AdBippyPhos catalyst system has proven effective for the N-arylation of secondary sulfonamides, showing adaptability to various heterocyclic electrophiles, including substituted pyridines. thieme-connect.com Another approach involves a multi-component reaction devised by Buchwald and co-workers, which couples chlorosulfates, boronic acids, and amines using a palladium catalyst, allowing for rapid diversification of both the sulfur and nitrogen termini of the sulfonamide. rsc.org
Copper-Catalyzed Reactions: Copper catalysis offers a cost-effective and efficient alternative for sulfonamide synthesis. thieme-connect.com Willis et al. reported a copper-catalyzed method combining aryl boronic acids, DABSO (a sulfur dioxide surrogate), and various amines at elevated temperatures. acs.org More recently, synergetic photoredox and copper catalysis has emerged as a novel strategy that enables the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. thieme-connect.comacs.org This method is particularly noteworthy for its ability to proceed smoothly with both electron-rich and electron-deficient amines, which have historically shown poor reactivity. thieme-connect.comacs.org
Other Catalytic Systems: Beyond palladium and copper, other catalytic strategies have been explored. The Meerwein procedure utilizes a copper catalyst to convert an aniline (B41778) to a sulfonyl chloride via diazotization, which can then be reacted with an amine. rsc.org Additionally, metal-free photoredox-catalyzed methods using eosin (B541160) Y have been developed for synthesizing sulfonamides from thiols and phenylhydrazines in an environmentally friendly manner. thieme-connect.com Nanoparticles, such as β-MnO2-HS, have also been employed as reusable solid catalysts for the oxidative sulfonylation of thiols using molecular oxygen and ammonia (B1221849) as the oxygen and nitrogen sources, respectively. thieme-connect.com
| Catalytic System | Reactants | Key Advantages | Reference |
|---|---|---|---|
| Synergetic Photoredox and Copper | Aryl radical precursors, Amines, SO₂ source | Room temperature; Works with electron-deficient amines; Single-step process. | acs.org |
| Palladium/AdBippyPhos | Secondary sulfonamides, Heterocyclic electrophiles | Adaptable to various heterocyclic structures. | thieme-connect.com |
| Palladium-Catalyzed Multi-component | Chlorosulfates, Boronic acids, Amines | Rapid structural diversification of both S- and N-termini. | rsc.org |
| Copper-Catalyzed Aminosulfonylation | Aryl boronic acids, DABSO, Amines | Utilizes a stable SO₂ surrogate. | acs.org |
| β-MnO₂-HS Nanoparticles | Thiols, Ammonia, O₂ | Reusable solid catalyst; Metal-free oxidation. | thieme-connect.com |
Solid-Phase Synthesis Approaches for Derivatives
Solid-phase synthesis (SPS) offers significant advantages for generating libraries of sulfonamide derivatives, facilitating streamlined purification and handling compared to solution-phase methods. researchgate.netdiva-portal.org This methodology is particularly well-suited for combinatorial chemistry and the development of peptide-based sulfonamides. researchgate.netluxembourg-bio.com
Several strategies have been developed for the synthesis of sulfonamides on solid supports. One common approach involves synthesizing a peptide on a resin, followed by reaction of the N-terminal amine with a sulfonyl chloride. diva-portal.org This method has been successfully applied using various resins, including 2-chlorotrityl chloride (2-CTC), Wang, and Rink amide resins. researchgate.netdiva-portal.org
An alternative method involves activating sulfonic acid as an N-hydroxybenzotriazole ester, which avoids the production of HCl and is therefore compatible with acid-labile protecting groups commonly used in Fmoc-based solid-phase peptide synthesis (SPPS). luxembourg-bio.com This compatibility is crucial for synthesizing sulfonamides of peptides containing sensitive amino acid residues. luxembourg-bio.com A 64-member library of novel sulfonamide and carboxamide proline derivatives was successfully synthesized using SynPhase Lanterns functionalized with a 4-((R)-1-(Fmoc-amino)ethyl)-2-methoxy-5-nitrophenoxy) (BAL) linker, with the final compounds obtained in good yields and high purity after cleavage from the support. nih.gov
Three complementary solid-phase methods have been demonstrated for the synthesis of sulfonimidamide (SIA) based pseudopeptides, which are isosteres of sulfonamides:
Building Block Approach: A pre-synthesized SIA-based amino acid building block is attached to the resin-bound peptide using standard SPPS conditions. researchgate.netdiva-portal.org
On-Resin SIA Formation: A sulfonimidoyl chloride (SIC) is added to the resin-bound peptide to form the SIA linkage directly on the solid support. researchgate.netdiva-portal.org
On-Resin Sulfonamide Conversion: A sulfonamide is first formed on the solid phase and subsequently converted to the corresponding SIC at low temperature, followed by the addition of an amine. This approach allows for the introduction of diversity at three points around the chiral sulfur center. diva-portal.org
| Solid-Phase Approach | Description | Key Features | Reference |
|---|---|---|---|
| Post-SPPS Sulfonylation | A peptide is synthesized on resin, and the terminal amine is reacted with a sulfonyl chloride. | Straightforward; Widely applicable. | diva-portal.org |
| Oxyma-O-sulfonates Method | Sulfonic acid is activated as an Oxyma ester, avoiding HCl byproduct. | Compatible with acid-sensitive protecting groups (e.g., Trt, tBu) and Fmoc-SPPS. | luxembourg-bio.com |
| SIA Building Block Attachment | A pre-formed sulfonimidamide-containing amino acid is coupled to the peptide chain. | Utilizes standard SPPS coupling conditions. | researchgate.netdiva-portal.org |
| Library Synthesis on Lanterns | Parallel synthesis on SynPhase Lanterns functionalized with a cleavable linker. | High-throughput generation of compound libraries with high purity. | nih.gov |
Purification and Characterization Techniques for Novel Sulfonamide Derivatives
The successful synthesis of novel sulfonamide derivatives requires rigorous purification and unambiguous structural characterization. A combination of chromatographic and spectroscopic techniques is routinely employed to isolate and identify the target compounds.
Purification: Following synthesis, crude products are typically purified to remove unreacted starting materials, reagents, and byproducts. For derivatives produced via solid-phase synthesis, purification is simplified as excess reagents can be washed away from the resin-bound product. researchgate.netdiva-portal.org The final cleavage step, however, may still necessitate further purification. Preparative High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a powerful technique for separating complex mixtures and isolating pure compounds, including diastereomers of sulfonamide-containing pseudopeptides. researchgate.net Column chromatography and filtration are also common methods for isolation. nih.govresearchgate.net
Characterization: Once purified, the identity and structure of the novel sulfonamides are confirmed using a suite of analytical methods.
Spectroscopy:
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify key functional groups. The formation of a sulfonamide is confirmed by characteristic absorption bands for N-H stretching (typically 3263–3371 cm⁻¹) and the asymmetric and symmetric stretching of the S=O group (around 1174–1127 cm⁻¹ and 1072–1010 cm⁻¹, respectively). nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, with the sulfonamide N-H proton often appearing as a distinct signal. nih.govresearchgate.net ¹³C NMR provides information about the carbon skeleton of the molecule. nih.govscirp.org
UV-Visible Spectroscopy: This can be used to provide supplementary structural information. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight of the synthesized compounds. Techniques like Electrospray Ionization (ESI-MS) are commonly used to obtain the mass-to-charge ratio (m/z) of the molecular ion, confirming the elemental composition. nih.govresearchgate.net
Elemental Analysis: This analysis provides the percentage composition of elements (C, H, N, S) in the compound, which is compared against the calculated theoretical values to confirm the empirical formula. researchgate.netscirp.org
Together, these techniques provide comprehensive evidence for the structure and purity of newly synthesized sulfonamide derivatives. researchgate.netresearchgate.net
Structure Activity Relationship Sar Studies of 4 Pyridin 4 Ylmethyl Sulfamoyl Benzoic Acid Derivatives
Design Principles for Analogues of 4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid
The design of analogues is predicated on established medicinal chemistry principles, including bioisosteric replacement and functional group modification, to probe interactions with the biological target.
The pyridine (B92270) ring in the parent compound is a key structural feature. Its nitrogen atom can act as a hydrogen bond acceptor, and its aromatic nature allows for π-π stacking interactions. Furthermore, the electron-withdrawing character of the pyridine ring can increase the acidity of the sulfonamide group compared to a simple benzenesulfonamide (B165840), which may be critical for binding. mdpi.com Bioisosteric replacement is a strategy used to swap this moiety with other groups that have similar physical or chemical properties to enhance activity or improve drug-like characteristics. cambridgemedchemconsulting.com
Key design strategies for this moiety include:
Substitution on the Pyridine Ring: Introducing small substituents (e.g., methyl, halogen, methoxy) at various positions on the pyridine ring can modulate its electronic properties and lipophilicity. nih.gov This can fine-tune the pKa of the molecule and probe for additional interactions with the target protein. Studies on 4-substituted pyridine-3-sulfonamides have shown that this position is amenable to a wide range of substitutions, leading to derivatives with potent and selective activity. mdpi.comnih.gov
Non-classical Isosteres: Replacing the pyridine ring with non-aromatic, rigid scaffolds can improve properties like solubility and metabolic stability while maintaining the necessary vector for the rest of the molecule.
| Modification Strategy | Rationale | Potential Outcome |
| Replace Pyridine with Thiazole | Alter electronics and H-bonding capacity. | Modified target affinity and selectivity. mdpi.com |
| Replace Pyridine with Phenyl | Remove H-bond acceptor, increase lipophilicity. | Decreased potency if H-bond is critical. |
| Add Methyl group to Pyridine | Increase lipophilicity, probe for steric tolerance. | Enhanced binding through hydrophobic interactions. |
| Add Halogen to Pyridine | Modulate electronics (pKa), potential for halogen bonding. | Increased binding affinity or altered selectivity. nih.gov |
The 4-sulfamoylbenzoic acid portion of the molecule is a common scaffold in medicinal chemistry, often acting as a crucial binding element, particularly as a zinc-binding group in metalloenzymes like carbonic anhydrases. sigmaaldrich.comtandfonline.comsigmaaldrich.com Modifications to this ring system are a key avenue for SAR exploration.
Key design strategies for this system include:
Isosteric Replacement of the Carboxylic Acid: The carboxylate group is acidic and can form strong ionic and hydrogen bonds. It can be replaced with other acidic bioisosteres, such as tetrazole or hydroxamic acid, to modulate acidity, lipophilicity, and cell permeability. drughunter.com While sulfonamides are themselves considered bioisosteres of carboxylic acids, in this context, the focus is on replacing the carboxyl group while retaining the sulfonamide. tandfonline.com
Positional Isomerism: Moving the carboxylic acid or sulfamoyl group to the meta (3-position) or ortho (2-position) of the benzene (B151609) ring would drastically alter the geometry and vector of these key functional groups, likely disrupting established binding modes.
Ring Substitution: Adding substituents to the benzoic acid ring can probe for additional binding interactions. For example, introducing small hydrophobic or electron-withdrawing groups could enhance affinity if corresponding pockets exist on the target protein. SAR studies on related sulfamoyl benzamides have shown that substitutions on this ring are often not well tolerated, suggesting a tight binding pocket. nih.gov
| Modification Strategy | Rationale | Potential Outcome |
| Replace -COOH with 1H-Tetrazole | Maintain acidic pKa, increase lipophilicity and metabolic stability. | Improved cell permeability and oral bioavailability. drughunter.com |
| Shift -COOH to meta-position | Alter spatial arrangement of key binding groups. | Likely decrease or loss of activity due to misalignment. |
| Add Fluoro group to Benzene Ring | Modulate electronic properties and block potential metabolism sites. | Enhanced binding affinity and improved pharmacokinetic profile. |
| Replace Benzene with Naphthalene | Increase surface area for hydrophobic interactions. | Increased potency if a larger hydrophobic pocket is available. nih.gov |
The sulfamoyl (-SO₂NH-) linker connects the two aromatic systems and plays a vital role in orienting them correctly for binding. Its hydrogen-bonding capabilities (as both a donor and acceptor) are often critical for affinity.
Key design strategies for the linker include:
N-Alkylation: Substitution on the sulfonamide nitrogen with small alkyl groups (e.g., methyl) can explore space within the binding site. researchgate.netrsc.org However, this removes a hydrogen bond donor, which can be detrimental to activity if that interaction is essential.
Linker Homologation: Inserting a methylene (B1212753) (-CH₂-) group between the pyridine ring and the sulfonamide nitrogen would increase the linker's length and flexibility, which could allow for alternative binding modes.
Bioisosteric Replacement of the Sulfonamide: The entire sulfonamide group can be replaced with other functionalities that can act as stable linkers and maintain key interactions. Common bioisosteres for amides and sulfonamides include reversed sulfonamides, amides, or stable heterocyclic rings like 1,2,3-triazoles. cambridgemedchemconsulting.comnih.gov Such modifications can significantly impact metabolic stability and solubility. cambridgemedchemconsulting.com However, in some contexts, replacing a sulfonamide with an amide is not tolerated and leads to a loss of activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. chemijournal.com For derivatives of this compound, QSAR can be a powerful tool to predict the activity of novel analogues, thereby prioritizing synthetic efforts.
The development of a robust QSAR model involves several key steps. First, a dataset of structurally related compounds with experimentally determined biological activities is compiled. nih.gov The 3D structures of these molecules are then generated and optimized using computational chemistry methods. nih.gov From these structures, a large number of numerical parameters, known as molecular descriptors, are calculated.
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are employed to build an equation that relates a subset of these descriptors to the observed biological activity. researchgate.net The predictive power of the resulting model is rigorously assessed through internal and external validation techniques. Successful 3D-QSAR models, such as CoMFA and CoMSIA, have been developed for various series of benzenesulfonamide inhibitors, yielding models with high predictive ability. tandfonline.com
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The selection of relevant descriptors is a critical step in QSAR modeling, as they form the basis for understanding the SAR. researchgate.net For sulfonamide derivatives, descriptors can be broadly categorized as follows:
| Descriptor Category | Description & Examples | Relevance to SAR |
| Constitutional (0D/1D) | Based on the molecular formula and connectivity. Examples: Molecular Weight, Atom Counts, Number of Rotatable Bonds. | Relates size, flexibility, and basic composition to activity. |
| Topological (2D) | Describe atomic connectivity and branching. Examples: Connectivity Indices (e.g., Kier & Hall), Wiener Index. | Encodes information about molecular shape and size. nih.gov |
| Geometrical (3D) | Require 3D coordinates. Examples: Molecular Surface Area, Molecular Volume, Principal Moments of Inertia. | Describes the overall 3D shape and steric properties of the molecule. |
| Electronic | Relate to the electronic environment. Examples: Dipole Moment, Partial Charges on Atoms, Highest Occupied/Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energies. | Quantifies the molecule's ability to participate in electrostatic or polar interactions. |
| Physicochemical/Hydrophobic | Describe partitioning and solubility. Examples: LogP (octanol-water partition coefficient), Polar Surface Area (PSA). | Crucial for predicting membrane permeability and hydrophobic interactions with the target. arkat-usa.org |
| 3D-Field Based (CoMFA/CoMSIA) | Steric and electrostatic field values calculated on a 3D grid around the molecule. | Provides a 3D map indicating where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. tandfonline.com |
By analyzing the descriptors that appear in a validated QSAR model, researchers can gain quantitative insights into the SAR. For instance, a model might reveal that higher activity is correlated with a lower LUMO energy and a higher value for a specific topological index, guiding the design of new compounds with these desired electronic and structural features.
Validation of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties. The validation of a QSAR model is a critical step to ensure its reliability and predictive power. This process typically involves both internal and external validation techniques.
Internal validation assesses the robustness of the model using the initial dataset. Common methods include:
Leave-one-out (LOO) cross-validation (q²): In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. A high q² value (typically > 0.5) indicates good internal predictive ability.
Y-randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A valid model should have significantly lower correlation coefficients for the randomized data compared to the original model, demonstrating that the original correlation is not due to chance.
External validation evaluates the model's ability to predict the activity of new, unseen compounds. This is considered the most stringent test of a model's predictive capability. Key statistical metrics for external validation include:
Predictive R² (R²pred): This metric assesses the predictive power of the model on an external test set. A value greater than 0.6 is generally considered acceptable.
While a specific, validated QSAR model for this compound is not available in the literature, studies on other sulfonamide derivatives have successfully employed these validation techniques to develop predictive models for various biological activities, including enzyme inhibition. eurekaselect.comnih.gov
Table 1: Common Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Acceptable Value | Description |
| Coefficient of Determination | R² | > 0.6 | A measure of how well the model fits the training data. |
| Cross-validated R² | q² | > 0.5 | An indicator of the model's internal predictive ability. |
| Predictive R² for external set | R²pred | > 0.6 | A measure of the model's ability to predict new data. |
Conformational Analysis and Its Influence on Biological Activity
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotatable bonds are between the pyridine ring and the methylene group, the methylene group and the sulfamoyl nitrogen, and the sulfamoyl group and the benzoic acid ring.
The preferred conformation of the molecule in solution and, more importantly, when bound to its target, will dictate its biological activity. A V-shaped conformation has been observed in a related compound, (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid, with a significant dihedral angle between the benzene and pyridine rings. nih.govresearchgate.net It is plausible that this compound could adopt a similar conformation, allowing the pyridine and benzoic acid moieties to interact with different regions of a binding site.
Computational methods, such as molecular mechanics and quantum chemistry calculations, are often used to determine the relative energies of different conformations. The lowest energy conformation is the most stable and likely to be the most populated in the absence of a binding partner. However, the bioactive conformation (the conformation adopted upon binding to a target) may not be the lowest energy conformation in solution. The energy required to adopt the bioactive conformation is a factor that can influence binding affinity.
Pharmacophore Identification and Optimization Based on SAR
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Pharmacophore models are valuable tools in drug discovery for virtual screening and for guiding the optimization of lead compounds.
For inhibitors targeting enzymes like carbonic anhydrase, a common target for sulfonamides, the pharmacophore typically includes a zinc-binding group (the sulfonamide moiety), hydrogen bond acceptors and donors, and hydrophobic features that interact with the active site. d-nb.infonih.gov
Based on the structure of this compound, a hypothetical pharmacophore could include:
A hydrogen bond donor and acceptor group: The sulfamoyl group (-SO₂NH-).
An aromatic ring with a hydrogen bond acceptor: The pyridine ring, where the nitrogen atom can act as a hydrogen bond acceptor.
An aromatic ring with a hydrogen bond donor/acceptor: The benzoic acid moiety, where the carboxylic acid group can act as both a hydrogen bond donor and acceptor.
Hydrophobic features: The aromatic rings themselves.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Molecular Moiety | Potential Interaction |
| Hydrogen Bond Donor/Acceptor | Sulfamoyl Group | Coordination with metal ions (e.g., Zn²⁺ in metalloenzymes), hydrogen bonding with active site residues. |
| Aromatic/Hydrophobic | Pyridine Ring | π-π stacking, hydrophobic interactions. |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hydrogen bonding with active site residues. |
| Aromatic/Hydrophobic | Benzene Ring | π-π stacking, hydrophobic interactions. |
| Hydrogen Bond Donor/Acceptor | Carboxylic Acid | Hydrogen bonding with active site residues, salt bridge formation. |
Optimization of a lead compound based on a pharmacophore model would involve synthesizing derivatives that better match the ideal spatial arrangement and electronic properties of the pharmacophoric features. This iterative process of design, synthesis, and biological testing is a cornerstone of modern drug discovery.
Investigation of Biological Activities and Pre Clinical Pharmacological Profiles
In Vitro Evaluation of Biological Activities
The in vitro assessment of 4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid and its derivatives has revealed a range of biological activities, primarily centered around enzyme inhibition and receptor interaction.
Enzyme Inhibition Assays
The inhibitory effects of this compound and related structures have been evaluated against several key enzymes implicated in various physiological and pathological processes.
Carbonic Anhydrase: Derivatives of 4-sulfamoyl-benzoic acid have been tested as inhibitors of carbonic anhydrase (CA) isozymes, specifically CA I, II, and IV. Some of these derivatives demonstrated low nanomolar affinity for CA II and CA IV, which are involved in the secretion of aqueous humor in the eye. This inhibitory action suggests potential applications in glaucoma treatment. In studies, these compounds were compared to clinically used drugs like dorzolamide and brinzolamide and showed promising in vivo activity and a prolonged duration of action in rabbits nih.gov. The search for new selective inhibitors of human carbonic anhydrase (hCA) continues, with a focus on cancer-associated isoforms like hCA IX and hCA XII nih.govmdpi.com.
Alpha-Glucosidase and Alpha-Amylase: The inhibition of α-glucosidase and α-amylase is a key strategy in managing type 2 diabetes by controlling postprandial hyperglycemia nih.govmdpi.comnih.gov. While direct studies on this compound are limited, related benzoic acid and sulfonamide derivatives have been investigated. For instance, various phenolic acids with a benzoic acid core have demonstrated inhibitory effects on α-amylase mdpi.comnih.gov. Similarly, other synthesized compounds have shown potent inhibitory activity against both α-amylase and α-glucosidase, with some being more effective than the standard drug, acarbose nih.govmdpi.commdpi.comnih.gov. These findings suggest that the sulfamoyl-benzoic acid scaffold could be a promising starting point for developing new antidiabetic agents.
Phospholipase A2 Alpha (cPLA2α): The N,N-disubstituted 4-sulfamoylbenzoic acid derivative was identified as an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity. Structural modifications of this lead compound, particularly those that converge with known potent inhibitors, have resulted in derivatives with submicromolar IC50 values against cPLA2α d-nb.inforesearchgate.net. The arachidonic acid cascade, in which cPLA2α plays a crucial role, is a key pathway in inflammation, and its inhibition is a target for anti-inflammatory therapies d-nb.infonih.govsigmaaldrich.com.
Dihydropteroate Synthetase (DHPS): Sulfonamides, a class of compounds to which this compound belongs, are known inhibitors of dihydropteroate synthase (DHPS). This enzyme is critical for folate synthesis in bacteria, and its inhibition leads to a bacteriostatic effect wikipedia.orgnih.govnih.gov. While specific data for the title compound is not available, its structural similarity to other sulfonamides suggests potential antibacterial activity through this mechanism.
Table 1: Summary of In Vitro Enzyme Inhibition Data for Related Compounds
| Enzyme | Compound Class | Observed Activity | Reference |
|---|---|---|---|
| Carbonic Anhydrase II & IV | 4-sulfamoyl-benzenecarboxamides | Low nanomolar affinity | nih.gov |
| Phospholipase A2α (cPLA2α) | N,N-disubstituted 4-sulfamoylbenzoic acid derivatives | Submicromolar IC50 values | d-nb.inforesearchgate.net |
| α-Amylase | 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | 3-fold more potent than acarbose | nih.gov |
| α-Glucosidase | 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | 5-fold more potent than acarbose | nih.gov |
Receptor Binding Studies
LPA2 Receptor: Sulfamoyl benzoic acid analogues have been synthesized and identified as the first specific agonists of the LPA2 receptor, with some exhibiting subnanomolar activity. The LPA2 receptor is involved in anti-apoptotic and mucosal barrier-protective effects in the gut nih.gov. This agonistic activity highlights a different therapeutic avenue for this class of compounds.
Cell-Based Assays for Pathway Modulation
Anti-apoptotic effects: The agonistic activity of sulfamoyl benzoic acid analogues on the LPA2 receptor suggests a role in promoting cell survival and protecting the mucosal barrier in the gut, which are anti-apoptotic effects nih.gov.
Anti-inflammatory effects: The inhibition of cPLA2α by 4-sulfamoylbenzoic acid derivatives points to potential anti-inflammatory activity, as this enzyme is a key player in the production of pro-inflammatory mediators like prostaglandins and leukotrienes d-nb.inforesearchgate.net. Various other compounds containing pyridine (B92270) and benzoic acid moieties have also shown significant anti-inflammatory properties in different assays mdpi.comnih.govnih.gov.
Selectivity Profiling Against Off-Targets (Pre-clinical)
Selective inhibition is a crucial aspect of drug development to minimize side effects. For instance, in the development of cPLA2α inhibitors, selectivity against other phospholipase isoforms is important nih.govsigmaaldrich.com. Similarly, for carbonic anhydrase inhibitors, selectivity for the target isoform over others is a key consideration to avoid unwanted physiological effects nih.govnih.govmdpi.com. For LPA2 receptor agonists, selectivity against other LPA receptors is necessary to elicit a specific therapeutic response nih.gov.
In Vivo Pre-clinical Efficacy Studies (in Animal Models)
Animal Models for Disease States Relevant to Compound Activity
Glaucoma: Derivatives of 4-sulfamoyl-benzenecarboxamide have been tested in normotensive and glaucomatous rabbits, demonstrating good in vivo activity and a prolonged duration of action in lowering intraocular pressure nih.gov.
Inflammation: Indole-based cPLA2α inhibitors have shown efficacy in multiple acute and chronic prostaglandin and leukotriene-dependent in vivo models when dosed orally nih.govsigmaaldrich.com.
Spinal Cord Injury: The LPA2 receptor has been identified as a key mediator in the pathology of spinal cord injury. A selective LPA2 antagonist has been shown to ameliorate spinal cord injury in mice, suggesting that targeting this receptor could be a valid therapeutic strategy nih.gov.
Table 2: Summary of In Vivo Pre-clinical Efficacy for Related Compounds
| Disease Model | Compound Class | Animal Model | Observed Effect | Reference |
|---|---|---|---|---|
| Glaucoma | 4-sulfamoyl-benzenecarboxamides | Rabbits | Lowered intraocular pressure | nih.gov |
| Inflammation | Indole cPLA2α inhibitors | Rodents | Efficacy in acute and chronic models | nih.govsigmaaldrich.com |
| Spinal Cord Injury | LPA2 receptor antagonist | Mice | Amelioration of injury | nih.gov |
Pharmacodynamic Markers in Animal Models
There is no publicly available scientific literature detailing the investigation of pharmacodynamic markers for this compound in animal models. Consequently, specific biomarkers of response to this compound have not been identified or reported.
Dose-Response Relationships in Animal Models
No studies documenting the dose-response relationships of this compound in animal models have been found in the available scientific literature. Therefore, data on the potency and efficacy of this compound in preclinical models is not available.
Target Identification and Validation
Proteomic Approaches for Target Deconvolution
A review of scientific databases and literature reveals no published studies that have utilized proteomic approaches, such as chemical proteomics or thermal shift assays, to identify the molecular targets of this compound.
Genetic Manipulation for Target Confirmation
There are no reports of genetic manipulation techniques, including gene knockout or knockdown experiments in cell lines or animal models, being used to confirm the biological target(s) of this compound.
Mechanisms of Action at the Molecular and Cellular Level
Ligand-Target Interaction Studies
Detailed studies on the specific molecular interactions between this compound and any putative biological target are not available in the public domain. As a result, information regarding its binding mode, affinity, or the key residues involved in any potential ligand-target interactions remains uncharacterized.
Downstream Signaling Cascade Analysis
Extensive literature searches did not yield specific studies detailing the downstream signaling cascade analysis for the compound this compound. While research exists for structurally related compounds such as other sulfonamide derivatives, which are known to interfere with various signaling pathways, no direct experimental evidence is available for this specific molecule. Therefore, a detailed analysis of its impact on intracellular signaling pathways, including the modulation of protein kinases, phosphatases, and transcription factors, remains to be elucidated.
Table 1: Status of Downstream Signaling Cascade Analysis for this compound
| Signaling Pathway Component | Reported Findings |
| Kinase Activity Modulation | No data available |
| Phosphatase Activity Modulation | No data available |
| Transcription Factor Regulation | No data available |
| Second Messenger Involvement | No data available |
Cellular Localization and Uptake Mechanisms
There is currently no published research specifically investigating the cellular localization and uptake mechanisms of this compound. The physicochemical properties of the molecule, such as its polarity and size, would theoretically influence its ability to cross cellular membranes. However, without experimental data from studies such as fluorescence microscopy, subcellular fractionation, or transporter inhibition assays, the specific compartments where the compound accumulates and the mechanisms governing its entry into cells (e.g., passive diffusion, active transport) are unknown.
Table 2: Summary of Cellular Localization and Uptake Studies for this compound
| Aspect of Cellular Transport | Research Findings |
| Subcellular Localization | Not determined |
| Primary Uptake Mechanism | Not determined |
| Role of Membrane Transporters | Not investigated |
| Efflux Mechanisms | Not investigated |
Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, "4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid" with its protein target. This analysis is crucial for understanding the binding mode and the key interactions that stabilize the ligand-protein complex. A significant body of research has focused on the interaction of sulfonamide-based inhibitors with carbonic anhydrases (CAs), a family of metalloenzymes.
Molecular docking studies of sulfonamide derivatives, including compounds structurally related to "this compound," have consistently identified the active site of carbonic anhydrases as the primary binding pocket. nih.govnih.gov This active site is characterized by a zinc ion (Zn2+) which is essential for the enzyme's catalytic activity. nih.gov
The key interactions stabilizing the binding of sulfonamide inhibitors within the CA active site are well-documented and are presumed to be relevant for "this compound". These interactions typically involve:
Coordination with the Zinc Ion: The deprotonated sulfonamide group (-SO2NH-) coordinates directly with the catalytic Zn2+ ion in the active site. nih.govnih.gov This is a hallmark interaction for this class of inhibitors.
Hydrogen Bonding: The sulfonamide moiety forms crucial hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in CA II). nih.govutrgv.edu Additionally, other nearby residues, such as Gln92, His94, His96, and His119, can participate in a network of hydrogen bonds and other interactions that further stabilize the complex. utrgv.edunih.gov
Table 1: Key Amino Acid Residues in Carbonic Anhydrase II Involved in Interactions with Sulfonamide Inhibitors
| Residue | Interaction Type | Role in Binding |
|---|---|---|
| Zn2+ | Coordination | Anchors the sulfonamide group in the active site. |
| Thr199 | Hydrogen Bond | Stabilizes the orientation of the sulfonamide group. |
| Gln92 | Hydrogen Bond | Contributes to the hydrogen bond network. |
| His94 | Coordination/H-Bond | Part of the zinc-coordinating histidine triad. |
| His96 | Coordination/H-Bond | Part of the zinc-coordinating histidine triad. |
| His119 | Coordination/H-Bond | Part of the zinc-coordinating histidine triad. |
| Val121 | Hydrophobic | Interacts with the aromatic rings of the inhibitor. |
| Leu198 | Hydrophobic | Contributes to the hydrophobic pocket. |
| Pro202 | Hydrophobic | Shapes the hydrophobic binding region. |
Virtual screening is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For "this compound," both ligand-based and structure-based virtual screening approaches can be employed to discover novel analogues with potentially improved inhibitory activity or selectivity. nih.govutrgv.edu
In a typical ligand-based virtual screening, the known structure of an active compound like "this compound" is used as a template to search for compounds with similar structural or electronic features. utrgv.edu Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein's binding site to dock and score candidate molecules from a database. frontiersin.org
These screening processes often incorporate filters based on physicochemical properties, such as Lipinski's rule of five, to ensure drug-likeness. utrgv.eduutrgv.edu The top-scoring compounds from the virtual screen are then prioritized for experimental testing. This approach has been successfully used to identify novel sulfonamide-based carbonic anhydrase inhibitors. utrgv.edumdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of its behavior over time. These simulations offer deeper insights into the stability of the binding pose predicted by molecular docking and the flexibility of both the ligand and the protein.
While specific MD simulation studies on "this compound" are not widely published, general findings for sulfonamide inhibitors of carbonic anhydrases offer valuable insights. MD simulations of sulfonamide-CA complexes typically show that the ligand remains stably bound within the active site throughout the simulation, with minimal root-mean-square deviation (RMSD) from the initial docked pose. nih.govnih.gov
MD simulations can be extended to calculate the binding free energy of a ligand to its target protein, providing a quantitative measure of binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the binding free energy from MD simulation trajectories. nih.govrsc.org These calculations can help to rationalize the observed inhibitory activity and to compare the binding affinities of different analogues.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. acs.orgnih.gov These calculations are valuable for elucidating aspects of reactivity, conformational preferences, and the nature of intermolecular interactions that are not fully captured by classical molecular mechanics methods used in docking and MD simulations.
For "this compound," quantum chemical calculations can be used to:
Determine the pKa of the sulfonamide group: The acidity of the sulfonamide proton is a critical factor for its interaction with the zinc ion in the active site of carbonic anhydrase, as the deprotonated form is the active binding species. acs.orgnih.gov Quantum chemical methods can predict pKa values with reasonable accuracy. acs.orgnih.govresearchgate.net
Analyze the electrostatic potential: Mapping the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interactions with the protein.
Calculate frontier molecular orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for assessing the molecule's chemical reactivity and stability. nih.gov
Investigate conformational energies: Quantum chemical methods can be used to calculate the relative energies of different conformers of the molecule, providing insights into its preferred shape in solution and in the gas phase. nih.govnih.gov Studies on related sulfonamides have shown that the orientation of the amino and sulfonamide groups can lead to multiple stable conformers. nih.gov
Table 2: Summary of on Sulfonamide Inhibitors
| Study Type | Key Insights | Relevance to "this compound" |
|---|---|---|
| Molecular Docking | Identifies binding pose and key interactions with the target protein (e.g., carbonic anhydrase). | Predicts how the compound fits into the active site and which residues it interacts with. |
| Virtual Screening | Discovers novel analogues with potentially improved properties from large compound libraries. | Can be used to find new derivatives with enhanced inhibitory activity or selectivity. |
| Molecular Dynamics | Assesses the stability of the ligand-protein complex and the flexibility of its components. | Confirms the stability of the binding mode and provides insights into its dynamic behavior. |
| Binding Free Energy Calculations | Quantifies the binding affinity and elucidates the thermodynamic drivers of binding. | Helps to understand the strength of the interaction with the target and to guide optimization. |
| Quantum Chemical Calculations | Provides detailed information on electronic structure, reactivity, and conformational preferences. | Elucidates the acidity of the sulfonamide group and other electronic properties crucial for binding. |
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound is determined by the interplay of its constituent functional groups: a benzoic acid moiety, a sulfonamide linker, and a pyridine (B92270) ring. While specific quantum chemical computations for this exact molecule are not extensively detailed in publicly available literature, its electronic properties can be inferred from these components.
Benzoic Acid Group : The carboxylic acid attached to the benzene (B151609) ring is an electron-withdrawing group, influencing the electron density of the aromatic system.
Sulfonamide Group : The -SO₂NH- group is also strongly electron-withdrawing. Its geometry and electronic properties are crucial for the molecule's ability to act as a hydrogen bond donor and acceptor.
Pyridine Ring : As a heteroaromatic amine, the pyridine ring has a distinct electronic distribution compared to the benzene ring, with the nitrogen atom acting as a hydrogen bond acceptor.
Reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For sulfonamides, these values are influenced by the nature of the substituents on the aromatic rings. acs.org Theoretical calculations, often using Density Functional Theory (DFT), are required to determine the precise values for this compound. tandfonline.com
Table 1: General Contribution of Functional Groups to Electronic Properties This table is interactive. Users can sort columns by clicking on the headers.
| Functional Group | Typical Electronic Effect | Role in Reactivity |
|---|---|---|
| Benzoic Acid | Electron-withdrawing | Site for deprotonation, hydrogen bonding |
| Sulfonamide | Strongly electron-withdrawing | Hydrogen bond donor/acceptor, stable linker |
Prediction of Spectroscopic Properties (Theoretical)
Theoretical methods, particularly DFT, can predict spectroscopic properties like infrared (IR), Raman, and UV-visible spectra. tandfonline.com Such calculations for a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, have shown good agreement between scaled theoretical wavenumber and experimental values. tandfonline.com A similar computational analysis for this compound would allow for the assignment of vibrational modes and prediction of electronic transitions, though specific studies on this molecule are not currently available.
In Silico ADMET Prediction
In silico ADMET prediction is a crucial step in early-stage drug discovery, helping to identify compounds with potentially favorable pharmacokinetic profiles and reducing late-stage failures. nih.govnih.gov These predictions are based on the molecule's structural and physicochemical properties.
Blood-Brain Barrier Permeation Prediction
The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of most drugs to the central nervous system (CNS). nih.gov The ability of a compound to permeate the BBB can be predicted based on physicochemical parameters such as molecular size, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.govrsc.org
Studies have shown that chemicals containing carboxylic acid and sulfonamide functional groups are often predicted to be BBB-negative. nih.gov For this compound, the key descriptors are calculated from its structure. The molecule possesses two hydrogen bond donors (from the sulfonamide -NH and carboxylic acid -OH) and six potential hydrogen bond acceptors (two oxygens in the sulfonyl group, two oxygens in the carboxyl group, the sulfonamide nitrogen, and the pyridine nitrogen). nih.gov A common rule of thumb suggests that compounds with more than five hydrogen bond donors and acceptors are less likely to cross the BBB.
Table 2: Blood-Brain Barrier Permeation Prediction for this compound This table is interactive. Users can sort columns by clicking on the headers.
| Molecular Property | Calculated Value | Guideline for Poor BBB Permeation | Prediction |
|---|---|---|---|
| Hydrogen Bond Donors | 2 | > 5 (combined) | Likely Poor Permeation |
| Hydrogen Bond Acceptors | 6 | > 10 (acceptors alone) | Likely Poor Permeation |
Based on these structural features, particularly the high count of hydrogen bond donors and acceptors and the presence of the sulfonamide and carboxylic acid groups, this compound is predicted to have poor blood-brain barrier permeability. nih.gov
Metabolic Stability Prediction (Theoretical)
Metabolic stability is a critical factor influencing a drug's half-life and duration of action. The sulfonamide group is generally considered to be metabolically robust and resistant to cleavage in mammalian systems. mdpi.com This inherent stability is a reason for its widespread use in medicinal chemistry. mdpi.com
Oral Bioavailability Prediction (Theoretical)
Oral bioavailability is a key parameter for orally administered drugs. Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound and its potential for good oral absorption. wikipedia.orgunits.it The rule states that poor oral absorption is more likely when a compound violates more than one of the following criteria:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular mass under 500 daltons.
An octanol-water partition coefficient (log P) not greater than 5.
The properties for this compound are evaluated against these criteria using calculated values for the structurally analogous compound 3-(((Pyridin-3-yl)methyl)sulfamoyl)benzoic acid. nih.gov
Table 3: Lipinski's Rule of Five Analysis for this compound This table is interactive. Users can sort columns by clicking on the headers.
| Property | Value | Lipinski's Rule | Compliance |
|---|---|---|---|
| Molecular Weight | 292.31 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 6 | ≤ 10 | Yes |
| Calculated log P (XLogP3-AA) | 0.8 | ≤ 5 | Yes |
| Violations | 0 | | |
The analysis shows that this compound does not violate any of the criteria of Lipinski's Rule of Five. This suggests that the compound has a high probability of good oral bioavailability.
Future Directions and Research Perspectives
Novel Therapeutic Applications Based on Mechanism of Action
The presence of a sulfonamide moiety in 4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid strongly suggests that its mechanism of action may involve the inhibition of carbonic anhydrase (CA) enzymes. These metalloenzymes are integral to a multitude of physiological processes. mdpi.com The inhibition of specific CA isoforms is a validated therapeutic strategy for a range of conditions. nih.gov
Future research should focus on elucidating the specific CA isoform inhibition profile of this compound. Sulfonamides are known to act as inhibitors of various proteins, including tyrosine kinases and matrix metalloproteinases, which are often overexpressed in cancer. researchgate.net A comprehensive screening against a panel of human CA isoforms would be a critical first step.
Based on the established roles of different CA isoforms, several novel therapeutic applications can be envisioned:
Oncology : Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and resistance to therapy. mdpi.com Selective inhibitors of these isoforms have shown promise in preclinical cancer models. mdpi.com Investigating the efficacy of this compound in relevant cancer cell lines and animal models could unveil its potential as an anticancer agent.
Glaucoma : The reduction of intraocular pressure is a key strategy in the management of glaucoma. CA inhibitors decrease the production of aqueous humor in the eye. nih.gov While several topical CA inhibitors are already in clinical use, the development of new agents with improved efficacy and tolerability remains an active area of research.
Neurological Disorders : CA isoforms are involved in pH regulation and fluid balance within the central nervous system. Inhibition of these enzymes has been explored for the treatment of epilepsy and other neurological conditions. mdpi.com
Development of Advanced Delivery Systems (Theoretical discussion)
The physicochemical properties of this compound, such as its solubility and permeability, will dictate the need for advanced drug delivery systems to enhance its therapeutic potential. Theoretical discussions on the application of nanotechnology-based carriers could pave the way for future formulation development.
Table 1: Potential Advanced Delivery Systems for this compound
| Delivery System | Potential Advantages |
| Liposomes | Biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic drugs, potentially improving the solubility and stability of the compound. nih.govnih.gov They can also be engineered for targeted delivery to specific tissues or cells. mdpi.com |
| Nanoparticles | Solid colloidal particles that can be formulated from a variety of materials, including polymers and lipids. nih.gov They offer the potential for controlled and sustained release, improved bioavailability, and targeted delivery. mdpi.comresearchgate.netnih.gov |
| Micelles | Self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell. They can be used to solubilize poorly water-soluble drugs and enhance their systemic circulation time. |
| Polymer-drug conjugates | Covalent attachment of the drug to a polymer backbone can improve its pharmacokinetic profile, increase solubility, and enable targeted delivery. nih.gov |
Research in this area would involve the design and characterization of these formulations, followed by in vitro and in vivo studies to assess their drug release kinetics, biocompatibility, and therapeutic efficacy. For instance, loading a carbonic anhydrase inhibitor into nanoparticles has been shown to enhance its antibacterial efficacy against Escherichia coli mdpi.com and has been explored for the treatment of diabetic retinopathy. researchgate.netnih.gov
Combination Therapies Involving this compound
Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. The synergistic or additive effects of combining drugs with different mechanisms of action can lead to improved therapeutic outcomes and overcome drug resistance. nih.govnih.gov
Given the potential of this compound as a carbonic anhydrase inhibitor, its combination with existing anticancer agents warrants investigation. For example, by modulating the acidic tumor microenvironment, this compound could enhance the efficacy of conventional chemotherapeutic drugs that are sensitive to pH. nih.gov A study combining a carbonic anhydrase IX inhibitor with doxorubicin in a co-delivery system showed promise in addressing hypoxia-induced chemoresistance. nih.gov The synergistic effects of natural products in combination with anticancer agents are also being actively explored. nih.gov
Future studies should explore the in vitro and in vivo effects of combining this compound with a panel of standard-of-care chemotherapeutics and targeted agents across various cancer types.
Exploration of Polypharmacology and Multi-Target Approaches
The "one drug, one target" paradigm is increasingly being challenged by the understanding that many diseases have a multifactorial etiology. Polypharmacology, where a single drug interacts with multiple targets, and the intentional design of multi-target drugs are emerging as promising strategies. nih.gov
The chemical structure of this compound, containing both a sulfonamide and a pyridine (B92270) ring, suggests the potential for interactions with multiple biological targets beyond carbonic anhydrases. The pyridine moiety is a common scaffold in many clinically approved drugs with diverse biological activities. nih.gov
A comprehensive profiling of this compound against a broad range of kinases, receptors, and other enzymes could reveal unexpected off-target activities that may be therapeutically beneficial. This exploration could lead to the repositioning of the compound for new indications or the rational design of multi-target ligands with improved efficacy and a lower propensity for drug resistance.
Integration with Emerging Technologies in Drug Discovery
The drug discovery process is being transformed by the integration of cutting-edge technologies. These tools can accelerate the identification and validation of new drug candidates and optimize their properties.
In Silico Screening and Computational Modeling : Computational methods can be employed to predict the binding affinity of this compound and its analogs to various targets, guiding lead optimization. mdpi.comallsubjectjournal.comdocumentsdelivered.com Molecular docking and dynamics simulations can provide insights into the molecular interactions at the atomic level.
High-Throughput Screening (HTS) : HTS platforms can be utilized to rapidly screen large libraries of compounds derived from the this compound scaffold against a panel of biological targets to identify potent and selective hits.
CRISPR-Cas9 Gene Editing : This revolutionary technology can be used to validate the biological targets of the compound by knocking out or modifying the expression of specific genes and observing the phenotypic consequences. nih.gov
Artificial Intelligence (AI) and Machine Learning (ML) : AI and ML algorithms can analyze large datasets from screening campaigns and preclinical studies to identify structure-activity relationships, predict pharmacokinetic properties, and guide the design of new molecules with improved profiles. nih.gov
By embracing these technologies, the future research and development of this compound can be pursued with greater efficiency and a higher probability of success.
Q & A
Q. What are the recommended methods for synthesizing 4-[(Pyridin-4-ylmethyl)-sulfamoyl]-benzoic acid, and how can the sulfamoyl group be introduced?
Methodological Answer: The synthesis typically involves coupling a pyridinylmethyl amine with a sulfonyl chloride derivative of benzoic acid. A stepwise approach is recommended:
Sulfamoylation: React 4-chloro-3-sulfamoylbenzoic acid (or its chloride derivative) with 4-(aminomethyl)pyridine under anhydrous conditions using a base like triethylamine to facilitate nucleophilic substitution .
Purification: Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.
Validation: Confirm the sulfamoyl linkage via H/C NMR (key signals: SONH at δ 3.1–3.5 ppm) and IR (S=O stretching at 1150–1350 cm) .
Q. How is the crystal structure of this compound determined, and which software tools are essential for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
Structure Solution: Employ direct methods (SHELXS) or intrinsic phasing (SHELXC/D/E) for initial models .
Refinement: Refine anisotropically using SHELXL, adjusting parameters like occupancy, displacement (ADPs), and hydrogen bonding. Validate with R-factor convergence (<0.08) and data-to-parameter ratios (>10:1) .
Visualization: Use WinGX or ORTEP for thermal ellipsoid diagrams and packing analysis .
Q. What in vitro assays are suitable for evaluating its biological activity, such as enzyme inhibition?
Methodological Answer: For PDE4B inhibition studies (a plausible target due to structural similarity to pyridinylmethyl inhibitors):
Enzyme Assay: Use recombinant PDE4B catalytic domain (PDB ID: 2QYL) with fluorescent cAMP analogs. Measure IC via kinetic assays .
Binding Mode Analysis: Perform molecular docking (AutoDock Vina) using the crystal structure of PDE4B-inhibitor complexes. Validate with MD simulations (GROMACS) to assess stability .
Control Experiments: Compare with UCR2-domain-containing PDE4B (PDB ID: 3G45) to evaluate domain-specific interactions .
Advanced Research Questions
Q. How can anisotropic displacement parameters (ADPs) be optimized during crystallographic refinement to resolve disorder?
Methodological Answer: Disorder in the pyridinylmethyl or sulfamoyl groups complicates refinement. Mitigate this by:
Partial Occupancy Modeling: Split the disordered moiety into two sites (e.g., PART command in SHELXL) and refine occupancy factors .
Restraints: Apply geometric restraints (DFIX, SIMU) to maintain bond lengths/angles while allowing ADPs to vary .
Validation: Cross-check using the R value (<0.1 divergence from R) and the Hirshfeld test for chemically plausible ADPs .
Q. How do contradictions between spectroscopic data (e.g., NMR) and crystallographic results arise, and how can they be resolved?
Methodological Answer: Discrepancies often stem from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity):
Dynamic NMR: Perform variable-temperature H NMR to detect hindered rotation in the sulfamoyl group (coalescence temperature analysis) .
DFT Calculations: Compare optimized gas-phase geometries (Gaussian 09, B3LYP/6-31G**) with X-ray coordinates to identify conformational flexibility .
Complementary Techniques: Use IR/Raman spectroscopy to validate hydrogen-bonding patterns observed in crystals .
Q. What computational strategies validate the compound’s binding mode in enzyme-inhibitor complexes lacking high-resolution structural data?
Methodological Answer: If experimental structures are unavailable (e.g., PDE4B with UCR2 domain):
Homology Modeling: Build a full-length PDE4B model using MODELLER, templated on PDB ID: 3G45 .
Ensemble Docking: Screen multiple conformations of the ligand generated via molecular dynamics (NAMD) to account for receptor flexibility .
MM/PBSA Binding Energy Calculations: Quantify contributions from key residues (e.g., pyridinylmethyl interactions with Tyr329) using GROMACS .
Q. How do substituents on the pyridinylmethyl group influence pharmacological activity?
Methodological Answer: Structure-activity relationship (SAR) studies require systematic modifications:
Synthetic Variants: Introduce electron-withdrawing groups (e.g., -NO) or bulky substituents via Suzuki coupling .
Activity Testing: Compare IC values across PDE4 isoforms (PDE4B vs. PDE4D) to assess selectivity .
Solubility Optimization: Replace the pyridinylmethyl group with hydrophilic analogs (e.g., morpholinylmethyl) and measure logP via HPLC .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
